Tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate
Overview
Description
Tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate: is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features. The spirocyclic scaffold provides a three-dimensional framework that can be functionalized for various applications, making it a valuable building block in drug discovery and development .
Preparation Methods
The synthesis of tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor under specific reaction conditions to form the spirocyclic core. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability .
Chemical Reactions Analysis
Tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxo derivatives, while substitution reactions can yield a variety of functionalized spirocyclic compounds .
Scientific Research Applications
Tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets. The spirocyclic scaffold allows the compound to fit into binding pockets of enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target, but generally, the compound can inhibit or activate biological processes by binding to key proteins .
Comparison with Similar Compounds
Tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate can be compared with other spirocyclic compounds, such as:
- Tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
- Tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
These compounds share similar structural features but differ in their functional groups and reactivity. The unique combination of functional groups in this compound provides distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-5-8(12)4-11(13)6-15-7-11/h8H,4-7,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVJAHZTVFGIDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC12COC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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